molecular formula C18H23NO B082742 1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanol CAS No. 14185-12-7

1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanol

Cat. No. B082742
CAS RN: 14185-12-7
M. Wt: 269.4 g/mol
InChI Key: IDJRHRZFEWCOGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanol, also known as Methamphetamine Hydrochloride, is a synthetic compound that belongs to the amphetamine class of drugs. It is a central nervous system stimulant that is commonly used for its euphoric effects. Methamphetamine Hydrochloride is a highly addictive drug that is associated with numerous adverse effects, including addiction, psychosis, and cardiovascular problems.

Mechanism Of Action

1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride works by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the release of these neurotransmitters, which produces the drug's euphoric effects. 1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride also blocks the reuptake of these neurotransmitters, which prolongs their effects and enhances their activity.

Biochemical And Physiological Effects

1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride produces a range of biochemical and physiological effects, including increased heart rate and blood pressure, decreased appetite, and increased alertness and energy. The drug also produces feelings of euphoria, increased confidence, and reduced anxiety. However, chronic use of 1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride can lead to adverse effects such as addiction, psychosis, and cardiovascular problems.

Advantages And Limitations For Lab Experiments

1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride is widely used in laboratory experiments to study the effects of chronic drug exposure on the brain. The drug is relatively easy to synthesize and has a high potency, which makes it a useful research tool. However, the addictive nature of 1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride and the potential for adverse effects limit its use in laboratory experiments.

Future Directions

There are several future directions for research on 1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride. One area of research is the development of new drugs that target the same neurotransmitter systems as 1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride but have fewer adverse effects. Another area of research is the development of new treatment strategies for addiction to 1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride. Additionally, more research is needed to understand the long-term effects of chronic 1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride use on the brain and behavior.

Synthesis Methods

1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride is synthesized through a multistep process that involves the reduction of ephedrine or pseudoephedrine. The synthesis process involves the use of various chemicals, including lithium aluminum hydride, hydrochloric acid, and red phosphorus.

Scientific Research Applications

1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy, and obesity. Additionally, 1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride has been used as a research tool to study the neurobiological mechanisms of addiction and the effects of chronic drug exposure on the brain.

properties

CAS RN

14185-12-7

Product Name

1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanol

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

3-amino-2-methyl-1,1-bis(4-methylphenyl)propan-1-ol

InChI

InChI=1S/C18H23NO/c1-13-4-8-16(9-5-13)18(20,15(3)12-19)17-10-6-14(2)7-11-17/h4-11,15,20H,12,19H2,1-3H3

InChI Key

IDJRHRZFEWCOGC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(C)CN)O

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(C)CN)O

Origin of Product

United States

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